6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione
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Overview
Description
6,7-Dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione typically involves the reaction of 6,7-dimethoxyquinazoline with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
6,7-Dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: A precursor in the synthesis of the target compound.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features.
2,4-Dichloro-6,7-dimethoxyquinazoline: A compound with different substituents on the quinazoline ring.
Uniqueness
6,7-Dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
901721-04-8 |
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Molecular Formula |
C15H21N3O2S |
Molecular Weight |
307.41 |
IUPAC Name |
6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21) |
InChI Key |
YALOTVIHYAFCNM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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